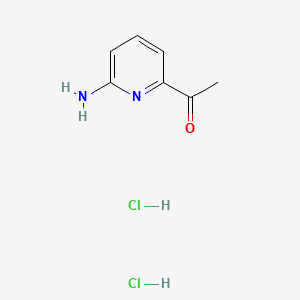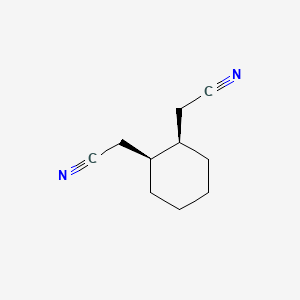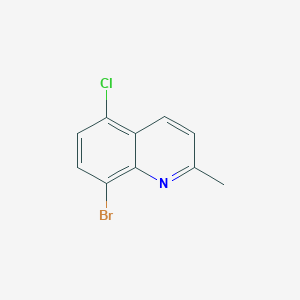
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride is an organic compound with the molecular formula C₄H₇ClN₂O It is a derivative of oxetane, a four-membered cyclic ether, and contains both an amino group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride typically involves the reaction of oxetane derivatives with appropriate reagents to introduce the amino and nitrile groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and cyanating agents like sodium cyanide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminooxetane-3-carbonitrile: A similar compound with a slightly different structure, used in similar applications.
Oxetane derivatives: Various oxetane derivatives with different functional groups, each with unique properties and applications.
Uniqueness
3-(Aminomethyl)oxetane-3-carbonitrile hydrochloride is unique due to its combination of an amino group and a nitrile group on the oxetane ring. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C5H9ClN2O |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
3-(aminomethyl)oxetane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c6-1-5(2-7)3-8-4-5;/h1,3-4,6H2;1H |
Clave InChI |
RMKMVOHPFXJBHU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CN)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



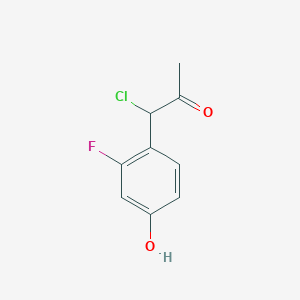


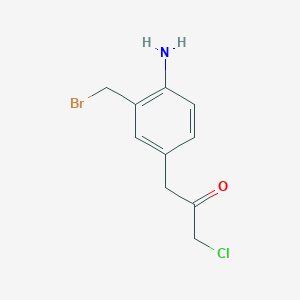
![(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B14041116.png)




